molecular formula C13H9N3O4S2 B2995545 N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 307510-62-9

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2995545
CAS No.: 307510-62-9
M. Wt: 335.35
InChI Key: ASKZBFFGCYRIMF-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as MNTB, is a novel compound that has gained significant attention in scientific research due to its potential in treating various diseases. MNTB is a chemical compound that belongs to the class of benzothiazole derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Antimicrobial Activity Research into pyridine derivatives incorporating benzothiazole moieties demonstrates their potential in addressing microbial infections. These compounds, related in structure to N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide, were synthesized and assessed for their antimicrobial efficacy. The study involved the creation of various derivatives and testing them against different bacterial and fungal strains, highlighting their variable but modest activity against the investigated microbial strains (Patel et al., 2011).

Anticancer and QSAR Studies A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for their antimicrobial and anticancer potentials, offering insights into the structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) of compounds including the likes of this compound. These compounds were found to exhibit varying degrees of efficacy against cancer cell lines, with specific derivatives identified as particularly potent anticancer agents. The QSAR studies provided valuable information on the molecular descriptors important for antimicrobial activity (Deep et al., 2016).

Antidiabetic Screening Investigations into dihydropyrimidine derivatives, related to the chemical structure of interest, showcased their potential in antidiabetic applications. These compounds were synthesized and subjected to in vitro screening for antidiabetic activity, specifically through α-amylase inhibition assays. This approach highlights the potential of such compounds in managing diabetes by inhibiting enzymes critical to carbohydrate digestion (Lalpara et al., 2021).

Diuretic Activity The synthesis and in vivo evaluation of biphenyl benzothiazole-2-carboxamide derivatives, akin to this compound, have shown promise in diuretic activity studies. Among the synthesized series, specific derivatives exhibited significant diuretic activity, marking them as potential candidates for the development of diuretic drugs. This research opens avenues for further exploration and optimization of benzothiazole derivatives as diuretics (Yar & Ansari, 2009).

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O4S2/c1-20-7-3-2-4-8-11(7)14-13(22-8)15-12(17)9-5-6-10(21-9)16(18)19/h2-6H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKZBFFGCYRIMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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